

Physical and chemical characteristics of (2-Bromo-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Bromo-4-methylphenoxy)acetic acid

Cat. No.: B185458

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An In-depth Technical Guide to (2-Bromo-4-methylphenoxy)acetic acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of **(2-Bromo-4-methylphenoxy)acetic acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

(2-Bromo-4-methylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative. Its core structure consists of a p-cresol (4-methylphenol) molecule substituted with a bromine atom at the ortho position to the hydroxyl group, with an acetic acid moiety linked via an ether bond.

Table 1: Physicochemical Properties of **(2-Bromo-4-methylphenoxy)acetic acid** and Related Compounds

Property	(2-Bromo-4-methylphenoxy)acetic acid	(2-Methylphenoxy)acetic acid	(4-Methylphenoxy)acetic acid
CAS Number	25181-66-2	1878-49-5	940-64-7
Molecular Formula	C ₉ H ₉ BrO ₃ [1]	C ₉ H ₁₀ O ₃	C ₉ H ₁₀ O ₃
Molecular Weight	245.07 g/mol	166.17 g/mol	166.17 g/mol
Monoisotopic Mass	243.97351 Da[1]	166.06299 Da	166.06299 Da
Melting Point	Data not available	152-156 °C	140-142 °C
Boiling Point	Data not available	>150 °C	297.2 °C
Solubility	Data not available	Slightly soluble in acetonitrile and DMSO	Soluble in methanol
pKa	Data not available	3.227 (at 25 °C)	3.215 (at 25 °C)
XlogP (Predicted)	2.4[1]	1.98	1.9

Synthesis and Spectroscopic Analysis

A definitive, detailed experimental protocol for the synthesis of **(2-Bromo-4-methylphenoxy)acetic acid** is not readily available in the public domain. However, based on standard organic synthesis methodologies for similar compounds, a plausible two-step synthesis can be proposed. The first step involves the bromination of 4-methylphenol (p-cresol) to yield 2-bromo-4-methylphenol. The second step is a Williamson ether synthesis, reacting the resulting bromophenol with chloroacetic acid under basic conditions.

While experimental spectral data for **(2-Bromo-4-methylphenoxy)acetic acid** is not publicly available, predicted mass spectrometry data for various adducts have been calculated.

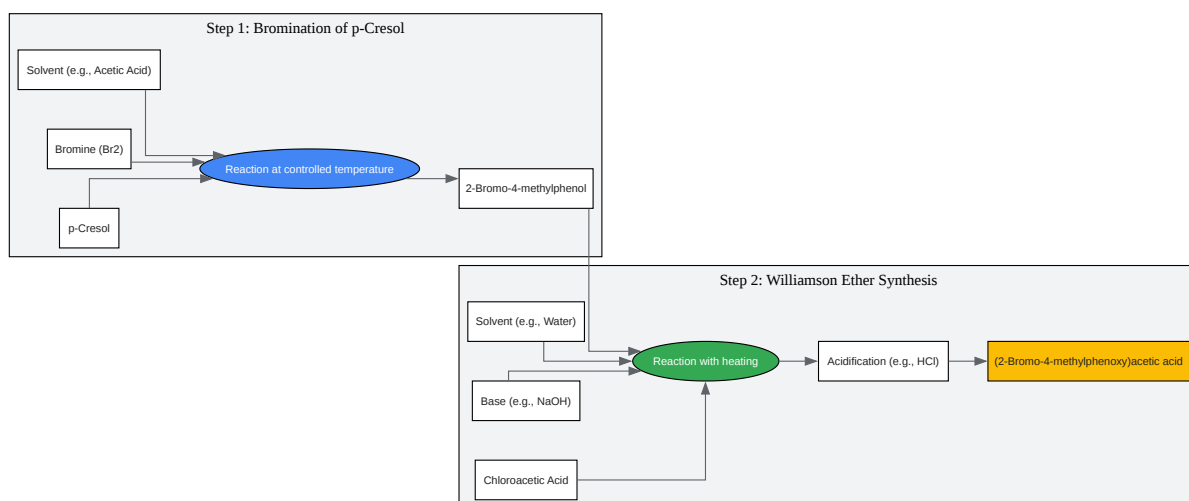
Table 2: Predicted Mass Spectrometry Data for **(2-Bromo-4-methylphenoxy)acetic acid** Adducts[1]

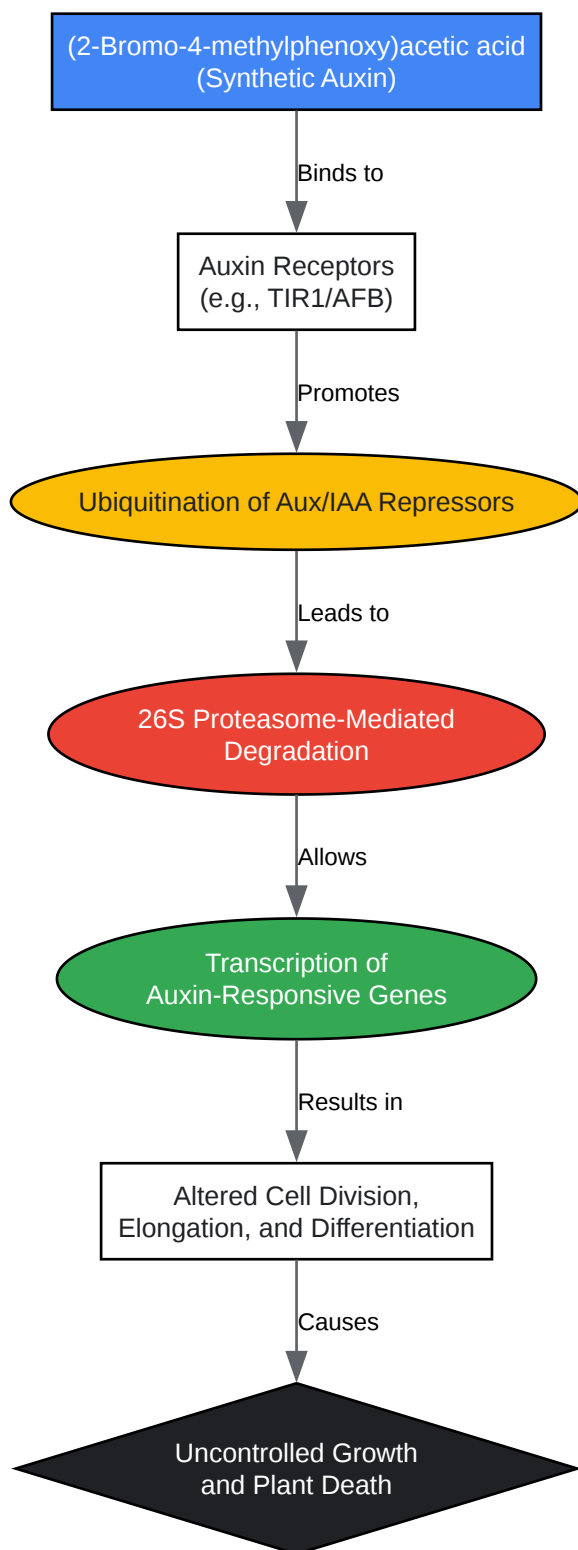
Adduct	m/z
[M+H] ⁺	244.98079
[M+Na] ⁺	266.96273
[M-H] ⁻	242.96623
[M+NH ₄] ⁺	262.00733
[M+K] ⁺	282.93667
[M+H-H ₂ O] ⁺	226.97077
[M+HCOO] ⁻	288.97171
[M+CH ₃ COO] ⁻	302.98736
[M+Na-2H] ⁻	264.94818
[M] ⁺	243.97296
[M] ⁻	243.97406

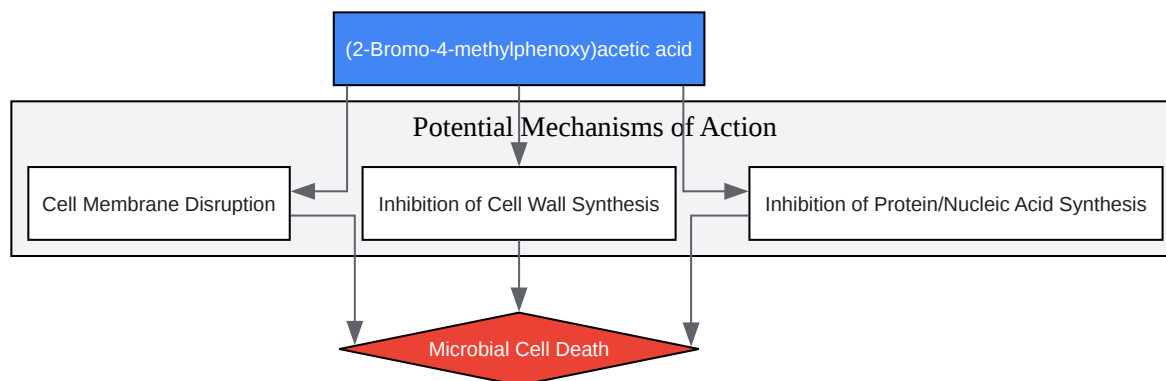
Experimental Protocols

Proposed Synthesis of (2-Bromo-4-methylphenoxy)acetic acid

This proposed protocol is based on established methods for the synthesis of related phenoxyacetic acids.







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References

- 1. PubChemLite - (2-bromo-4-methylphenoxy)acetic acid (C₉H₉BrO₃) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Physical and chemical characteristics of (2-Bromo-4-methylphenoxy)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185458#physical-and-chemical-characteristics-of-2-bromo-4-methylphenoxy-acetic-acid]

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